molecular formula C11H16ClNO2 B3860077 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol

2-{[3-(2-chlorophenoxy)propyl]amino}ethanol

Cat. No. B3860077
M. Wt: 229.70 g/mol
InChI Key: ORAYWMLCMMIDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-chlorophenoxy)propyl]amino}ethanol, also known as clofibrate, is a lipid-lowering agent that has been used clinically to treat hyperlipidemia. It was first introduced in the 1960s and has been used as a hypolipidemic drug for over 50 years.

Mechanism of Action

Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. PPAR-alpha is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPAR-alpha by 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a reduction in serum triglyceride levels.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol has been shown to have anti-inflammatory and antioxidant effects. It has been studied for its potential use in the treatment of non-alcoholic fatty liver disease and diabetes.

Advantages and Limitations for Lab Experiments

Clofibrate has been widely used in animal studies to investigate its effects on lipid metabolism and cardiovascular disease. One advantage of using 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that its effects on humans may differ from those observed in animal studies.

Future Directions

For research on 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol include investigating its potential use in the treatment of non-alcoholic fatty liver disease and diabetes, as well as its effects on other metabolic pathways. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol in humans.

Scientific Research Applications

Clofibrate has been extensively studied for its lipid-lowering effects. It has been shown to reduce serum triglycerides and increase high-density lipoprotein cholesterol levels in patients with hyperlipidemia. Additionally, 2-{[3-(2-chlorophenoxy)propyl]amino}ethanol has been studied for its potential use in the prevention of cardiovascular disease and stroke.

properties

IUPAC Name

2-[3-(2-chlorophenoxy)propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c12-10-4-1-2-5-11(10)15-9-3-6-13-7-8-14/h1-2,4-5,13-14H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAYWMLCMMIDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCNCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.